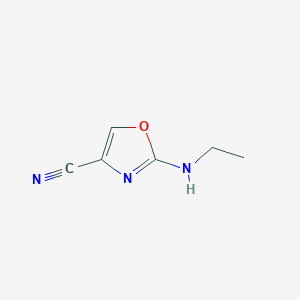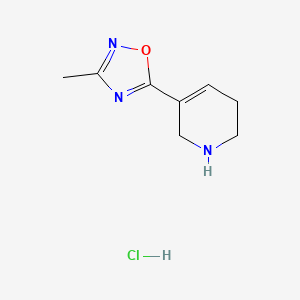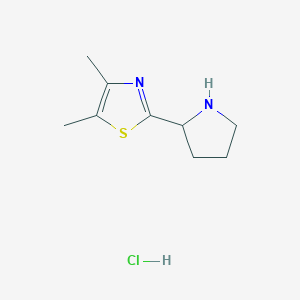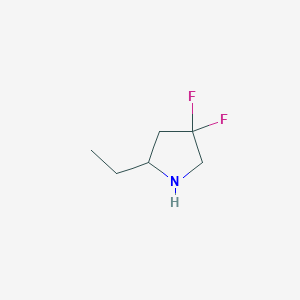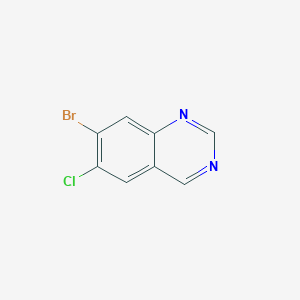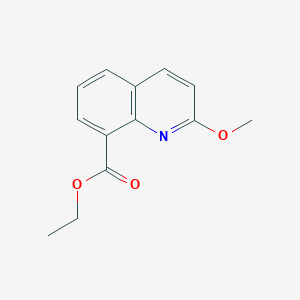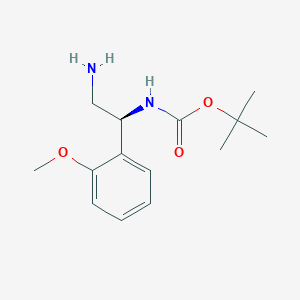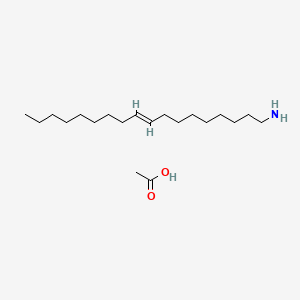
Octadec-9-enylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-9-enylammonium acetate: is an organic compound with the molecular formula C20H41NO2 . It is also known by other names such as (E)-octadec-9-en-1-amine acetate and 9-Octadecen-1-aminium acetate . This compound is characterized by its long hydrocarbon chain and an amine group, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadec-9-enylammonium acetate typically involves the reaction of octadec-9-en-1-amine with acetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Octadec-9-en-1-amine+Acetic acid→Octadec-9-enylammonium acetate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the product. The final product is then purified through distillation or crystallization processes .
Chemical Reactions Analysis
Types of Reactions: Octadec-9-enylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Octadec-9-enylammonium acetate is used as an intermediate in the synthesis of surfactants and emulsifiers. Its long hydrocarbon chain makes it suitable for applications in the formulation of detergents and cleaning agents.
Biology: In biological research, this compound is used to study the interactions of long-chain amines with biological membranes. It serves as a model compound to understand the behavior of similar molecules in biological systems.
Medicine: this compound has potential applications in drug delivery systems. Its ability to interact with lipid membranes makes it a candidate for the development of lipid-based drug carriers.
Industry: In the industrial sector, this compound is used in the production of lubricants and anti-corrosion agents. Its chemical properties make it suitable for enhancing the performance of various industrial products .
Mechanism of Action
The mechanism of action of octadec-9-enylammonium acetate involves its interaction with lipid membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, altering their properties. This integration can affect membrane fluidity and permeability, influencing the behavior of cells and vesicles. The acetate group can also participate in hydrogen bonding and electrostatic interactions, further modulating its effects .
Comparison with Similar Compounds
Octadec-9-enylamine: Similar structure but lacks the acetate group.
Octadec-9-enylmorpholinium acetate: Contains a morpholine ring instead of an amine group.
Octadec-2-enylsuccinic acid: Different functional groups but similar hydrocarbon chain length.
Uniqueness: Octadec-9-enylammonium acetate is unique due to its combination of a long hydrocarbon chain and an acetate group. This combination imparts specific chemical properties that make it suitable for a wide range of applications, from surfactants to drug delivery systems .
Properties
CAS No. |
3811-68-5 |
|---|---|
Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
acetic acid;(E)-octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10H,2-8,11-19H2,1H3;1H3,(H,3,4)/b10-9+; |
InChI Key |
NLGOTHQMVKZTBP-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN.CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN.CC(=O)O |
Related CAS |
1838-19-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


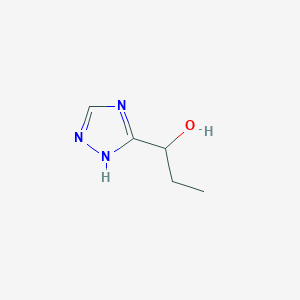
![4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid](/img/structure/B15329704.png)
![3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15329716.png)
![(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid](/img/structure/B15329720.png)
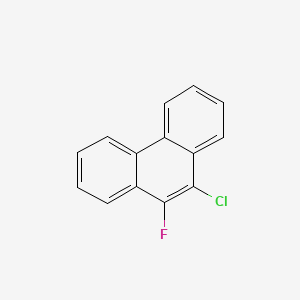
![tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15329744.png)
